molecular formula C11H19NO2 B3038703 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 886615-26-5

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B3038703
CAS RN: 886615-26-5
M. Wt: 197.27 g/mol
InChI Key: QQBIODKHASIBEM-UHFFFAOYSA-N
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Description

The compound "1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one" is a pyrrolidine derivative, which is a class of organic compounds that are five-membered lactam structures. Pyrrolidines are important in medicinal chemistry due to their presence in many biologically active molecules. The hydroxymethyl group attached to the pyrrolidine ring suggests potential reactivity and functionality that could be useful in synthetic applications.

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been reported through various methods. For instance, enantiomeric polyhydroxyalkylpyrrolidines have been synthesized from 1,3-dipolar cycloadducts obtained by the reaction of sugar enones with azomethine ylides derived from natural amino acids . Additionally, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a compound structurally similar to our compound of interest, was achieved via asymmetric 1,3-dipolar cycloaddition, followed by reduction and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and UV, as well as X-ray diffraction. For example, the structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined using these methods, and quantum chemical calculations were performed to support the experimental data . Similarly, the crystal structure of (2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one was determined by X-ray diffraction, revealing a chair conformation of the cyclohexane ring .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, 2,6-bis(arylmethylidene)cyclohexanones underwent double 1,3-dipolar cycloaddition with azomethine ylide to yield bis-spiro-pyrrolidines . The reactivity of the hydroxymethyl group in this compound could be exploited in similar cycloaddition reactions or in other transformations such as oxidation or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. The presence of a hydroxymethyl group in our compound of interest suggests it would have polar characteristics and could form hydrogen bonds, influencing its solubility and reactivity. The luminescent properties of cyclometalated complexes of pyridine derivatives have been studied, indicating potential applications in materials science . The intermolecular interactions, such as C–H⋯N, C–H⋯π, and π⋯π, play a significant role in the crystal packing and stability of these compounds .

Scientific Research Applications

Synthesis of Derivatives

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one is utilized in the synthesis of various derivatives. For example, the reaction of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, facilitates the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from readily available materials in high yields (Fan, Qian, Zhao, & Liang, 2007).

Crystal Structure Analysis

Studies have explored the crystal structure of related compounds, such as Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], which possesses antifungal and antibacterial properties. This research is vital in understanding the structural attributes of similar chemical compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Stereoselective Synthesis

In another study, stereoselective synthesis methods have been developed using this compound. For example, the pyrrolidine enamine of cyclohexanone led to a single diastereoisomer of a particular bicyclic ketone, demonstrating the compound's utility in stereoselective synthesis processes (Andrew, Mellor, & Reid, 2000).

Chiral Stationary Phases in Chromatography

The compound has also been used in the development of chiral stationary phases for chromatography. Studies have shown its effectiveness in resolving racemic mixtures of muscarinic antagonists, aiding in the quantitative determination of enantiomeric purity (Tacke, Reichel, Günther, & Merget, 1995).

Intermediate in Bioactive Molecule Synthesis

Additionally, the compound serves as an intermediate in the synthesis of various bioactive molecules. A practical large-scale synthesis has been reported, showing its importance in the pharmaceutical industry (Kotian, Lin, El-Kattan, & Chand, 2005).

Construction of Chiral Building Blocks

The compound is instrumental in constructing chiral building blocks for synthesizing enantiopure bioactive pyrrolidines. This is exemplified by a synthetic route to a known glycosidase inhibitor, demonstrating its potential in medicinal chemistry (Karlsson & Högberg, 2001).

Safety and Hazards

The safety information available indicates that 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidin-2-ones, including 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one, are versatile scaffolds for designing powerful bioactive agents . They have diverse biological activities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidin-2-one ring is known for its ability to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream gene expression . Additionally, it may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding is often mediated by the hydroxymethyl group, which forms hydrogen bonds with key residues in the enzyme’s active site . Additionally, the cyclohexyl group may contribute to the compound’s hydrophobic interactions with proteins, further stabilizing the binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure potentially leading to alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response . Toxicity studies have indicated that high doses can cause cellular damage and disrupt normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites . This can lead to changes in metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and may bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within certain cellular compartments can affect its biochemical activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h9-10,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIODKHASIBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886615-26-5
Record name 1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Place 2-methylene-succinic acid (12.0 g, 92.2 mmol) and cyclohexylamine (9.15 g, 92.2 mmol) and heat to 160° C. for hours. Cool to give 18.8 g (96%) of 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid. Charge a flask with 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (16.2 g, 76.7 mmol), add methylene chloride (20 mL) and cool to 0° C. Slowly add borane in THF (1M, 115.1 mL, 115.1 mmol) and stir for two hours at 0° C. Quench the reaction with ice and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (1-5% methanol in methylene chloride) to yield 9.9 g (65%) of the title compound: Mass spectrum (apci) m/z=198.1 (M+H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
115.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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